

# Vepdegestrant: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Vepdegestrant (also known as ARV-471) is a pioneering investigational oral therapeutic agent that has emerged as a potent and selective degrader of the estrogen receptor (ER).[1][2][3] It belongs to a novel class of drugs called PROteolysis TArgeting Chimeras (PROTACs).[1][3] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical data of Vepdegestrant, designed for professionals in the field of drug discovery and development.

# Molecular Structure and Physicochemical Properties

Vepdegestrant is a hetero-bifunctional molecule meticulously designed to harness the cell's natural protein disposal system. It comprises three key components: a ligand that binds to the estrogen receptor, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.

### **Table 1: Chemical Identifiers of Vepdegestrant**



| Identifier        | Value                                                                                                                                                                      |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-Hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |  |
| SMILES String     | C1CC2=C(C=CC(=C2)O)INVALID-LINK C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6) C7=CC8=C(C=C7)C(=O)N(C8) [C@H]9CCC(=O)NC9=O                                                             |  |
| CAS Number        | 2229711-68-4                                                                                                                                                               |  |
| Molecular Formula | C45H49N5O4                                                                                                                                                                 |  |

**Table 2: Physicochemical Properties of Vepdegestrant** 

| Property                       | Value                       |  |
|--------------------------------|-----------------------------|--|
| Molecular Weight               | 723.918 g·mol-1             |  |
| XLogP3                         | 7.16                        |  |
| Hydrogen Bond Donors           | 2                           |  |
| Hydrogen Bond Acceptors        | 8                           |  |
| Rotatable Bonds                | 7                           |  |
| Topological Polar Surface Area | 96.43 Ų                     |  |
| Solubility                     | DMSO: 100 mg/mL (138.14 mM) |  |
| Oral Bioavailability (Mice)    | 17.91%                      |  |
| Oral Bioavailability (Rats)    | 24.12%                      |  |

# Mechanism of Action: A PROTAC-Mediated Degradation



Vepdegestrant operates through a unique mechanism of action distinct from traditional ER inhibitors. As a PROTAC, it facilitates the formation of a ternary complex between the ER and the E3 ubiquitin ligase Cereblon. This proximity triggers the ubiquitination of the ER, marking it for degradation by the proteasome. This process effectively eliminates the ER protein from the cell, thereby abrogating ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.



Click to download full resolution via product page



Figure 1. Mechanism of Action of Vepdegestrant.

### **Preclinical Efficacy**

Vepdegestrant has demonstrated potent and robust ER degradation and anti-tumor activity in a variety of preclinical models of ER+ breast cancer, including those with ESR1 mutations that confer resistance to standard endocrine therapies.

**Table 3: In Vitro Activity of Vendegestrant** 

| Parameter                            | Cell Line             | Value   |
|--------------------------------------|-----------------------|---------|
| ER Binding Affinity (Ki)             | Recombinant ER        | 0.28 nM |
| ER Binding Affinity (IC50)           | Recombinant ER        | 0.99 nM |
| ER Degradation (DC50)                | MCF-7                 | ~1-2 nM |
| ER Degradation (DC50)                | T47D                  | ~2 nM   |
| Maximal ER Degradation (Dmax)        | MCF-7                 | >90%    |
| Cell Proliferation Inhibition (GI50) | MCF-7 (WT ER)         | 3.3 nM  |
| Cell Proliferation Inhibition (GI50) | T47D (WT ER)          | 4.5 nM  |
| Cell Proliferation Inhibition (GI50) | T47D (ERY537S mutant) | 8 nM    |
| Cell Proliferation Inhibition (GI50) | T47D (ERD538G mutant) | 5.7 nM  |

**Table 4: In Vivo Antitumor Activity of Vepdegestrant** 



| Animal Model                                | Treatment                | Tumor Growth Inhibition<br>(TGI) |
|---------------------------------------------|--------------------------|----------------------------------|
| MCF-7 Orthotopic Xenograft                  | Vepdegestrant (3 mg/kg)  | 85%                              |
| MCF-7 Orthotopic Xenograft                  | Vepdegestrant (10 mg/kg) | 98%                              |
| MCF-7 Orthotopic Xenograft                  | Vepdegestrant (30 mg/kg) | 120%                             |
| MCF-7 Orthotopic Xenograft                  | Fulvestrant              | 31%-80%                          |
| ST941/HI PDX (ERY537S mutant)               | Vepdegestrant            | Tumor Regression                 |
| ST941/HI/PBR PDX<br>(Palbociclib-resistant) | Vepdegestrant            | 102%                             |

Preclinical studies have also shown that Vepdegestrant acts synergistically with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) and PI3K/mTOR pathway inhibitors (alpelisib, inavolisib, everolimus), leading to enhanced tumor regression.

### **Clinical Development and Efficacy**

Vepdegestrant is currently in late-stage clinical development for the treatment of ER+/HER2-advanced or metastatic breast cancer. The U.S. Food and Drug Administration (FDA) has granted it Fast Track designation.

### The VERITAC-2 Phase III Trial

The pivotal VERITAC-2 (NCT05654623) trial is a randomized, open-label, global study comparing the efficacy and safety of Vepdegestrant to fulvestrant in patients with ER+/HER2-advanced breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.





Click to download full resolution via product page

Figure 2. VERITAC-2 Phase III Trial Workflow.

Table 5: Key Efficacy Results from the VERITAC-2 Trial

(ESR1-mutant population)

| Endpoint                                   | Vepdegestrant | Fulvestrant | Hazard Ratio (95%<br>CI) / p-value               |
|--------------------------------------------|---------------|-------------|--------------------------------------------------|
| Median Progression-<br>Free Survival (PFS) | 5.0 months    | 2.1 months  | HR = 0.57 (0.42–<br>0.77); p < 0.001             |
| Clinical Benefit Rate<br>(CBR)             | 42.1%         | 20.2%       | OR = 2.88 (1.57–<br>5.39); nominal p <<br>0.001  |
| Objective Response<br>Rate (ORR)           | 18.6%         | 4.0%        | OR = 5.45 (1.69–<br>22.73); nominal p =<br>0.001 |

Vepdegestrant was generally well-tolerated, with a safety profile consistent with previous studies. The most common treatment-emergent adverse events were fatigue, increased ALT, and increased AST.

### **Pharmacokinetics**



Pharmacokinetic studies in rodents have shown that Vepdegestrant has low-to-moderate clearance. In a Phase 1 study in Japanese patients with ER+/HER2- advanced breast cancer, the geometric mean maximum plasma concentration (Cmax) and 24-hour area under the plasma concentration-time curve (AUC24) after multiple doses of 200 mg once daily were 1056 ng/mL and 18,310 ng·hr/mL, respectively.

# **Experimental Protocols**In Vitro ER Degradation Assay

Objective: To determine the half-maximal degradation concentration (DC50) of Vepdegestrant.

### Methodology:

- Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media (e.g., RPMI supplemented with FBS) at 37°C in a humidified incubator with 5% CO2.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Vepdegestrant for a specified duration (e.g., 72 hours).
- Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).
- Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detectable marker.
- Data Analysis: The intensity of the ERα bands is quantified and normalized to a loading control (e.g., β-actin). The DC50 value is calculated as the concentration of Vepdegestrant that results in a 50% reduction in the ERα protein level compared to the vehicle-treated control.

### In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of Vepdegestrant in a xenograft model.



### Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
- Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) are implanted
  orthotopically into the mammary fat pad of the mice. To support the growth of these
  estrogen-dependent tumors, a slow-release estrogen pellet is often implanted
  subcutaneously.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Vepdegestrant is administered orally, typically once daily, at various dose levels (e.g., 3, 10, 30 mg/kg). A vehicle control group and a positive control group (e.g., fulvestrant) are also included.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored to assess toxicity.
- Endpoint: The study is typically terminated after a predefined period (e.g., 28 days) or when tumors in the control group reach a certain size.
- Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative
  to the vehicle control group. At the end of the study, tumors may be excised for
  pharmacodynamic analysis, such as measuring the extent of ER degradation by Western
  blot.

### Conclusion

Vepdegestrant represents a significant advancement in the targeted therapy of ER+ breast cancer. Its unique PROTAC mechanism of action, leading to the efficient degradation of the estrogen receptor, offers a promising strategy to overcome resistance to existing endocrine therapies. Robust preclinical data and compelling results from the Phase III VERITAC-2 trial underscore its potential as a best-in-class monotherapy for patients with ER+/HER2-, ESR1-mutant advanced or metastatic breast cancer. Ongoing and future clinical investigations will further delineate the role of Vepdegestrant, both as a monotherapy and in combination with other targeted agents, in the evolving landscape of breast cancer treatment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvinas.com [arvinas.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vepdegestrant: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b12406500#vepdegestrant-molecularstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com